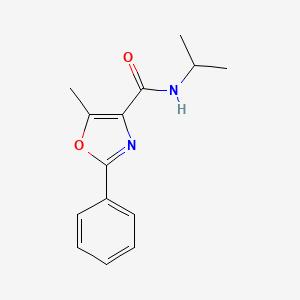![molecular formula C12H12BrFN2O3 B7471833 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one, also known as BFAPI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one is not fully understood. However, it is believed that 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has been shown to exhibit significant biochemical and physiological effects. In animal studies, 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has been shown to reduce inflammation and pain. 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has also been shown to reduce fever and improve the immune response in animal models.
Advantages and Limitations for Lab Experiments
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has several advantages for lab experiments. It is easy to synthesize and has good stability. 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has some limitations, such as its low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the research on 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one. One potential direction is the development of new drugs based on 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one for the treatment of pain and inflammation. Another potential direction is the investigation of the effects of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one on other physiological processes, such as the immune response, and the development of new drugs based on these effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one and its potential applications in different fields of scientific research.
In conclusion, 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one is a promising compound with potential applications in medicinal chemistry and other fields of scientific research. Its easy synthesis, stability, and low cost make it an attractive candidate for further studies. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-bromo-4-fluorophenol and piperazine with acetic anhydride as a catalyst. The resulting product is then purified using column chromatography. This method has been used by several researchers to obtain high yields of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one with good purity.
Scientific Research Applications
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
4-[2-(2-bromo-4-fluorophenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O3/c13-9-5-8(14)1-2-10(9)19-7-12(18)16-4-3-15-11(17)6-16/h1-2,5H,3-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJCECXRRCCNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)

![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)

![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)